2-(2-Bromo-4-fluorophenoxy)nicotinamide

Lipophilicity LogP Membrane permeability

Halogen-substituted 2-phenoxynicotinamide designed for kinase inhibitor and PDE4 fragment-based SAR. Researchers often struggle with generic analogues lacking the precise LogP (2.61) and synthetic handle needed for late-stage diversification. This compound delivers: - Dual-halogen (ortho-Br, para-F) substitution pattern for matched molecular pair analysis against unsubstituted parent (LogP 1.70). - Ortho-bromine exit vector for Suzuki coupling, enabling focused library synthesis toward Trk/Syk selectivity pockets. - Consistent 98% purity (HPLC), single batch sourcing, and ambient global shipping with full documentation.

Molecular Formula C12H8BrFN2O2
Molecular Weight 311.11 g/mol
Cat. No. B14913472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4-fluorophenoxy)nicotinamide
Molecular FormulaC12H8BrFN2O2
Molecular Weight311.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)Br)C(=O)N
InChIInChI=1S/C12H8BrFN2O2/c13-9-6-7(14)3-4-10(9)18-12-8(11(15)17)2-1-5-16-12/h1-6H,(H2,15,17)
InChIKeyAHDDSBZERPFEID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-4-fluorophenoxy)nicotinamide Identity & Specifications


2-(2-Bromo-4-fluorophenoxy)nicotinamide is a halogenated 2-phenoxynicotinamide derivative with the molecular formula C₁₂H₈BrFN₂O₂ and a molecular weight of 311.11 g/mol . It features a nicotinamide core substituted at the 2-position with a phenoxy ring bearing an ortho-bromine and para-fluorine . This dual-halogen substitution pattern produces a calculated LogP of approximately 2.61, a single hydrogen-bond donor, and two hydrogen-bond acceptors, defining its physicochemical profile within the phenoxynicotinamide series .

Halogenated 2-phenoxynicotinamide core for kinase, PDE4, and herbicide target studies
Ortho-bromine coupling handle enables late-stage diversification for SAR libraries
Reported lipophilicity supports permeability and protein-binding profiling

Irreplaceability of 2-(2-Bromo-4-fluorophenoxy)nicotinamide


2-Phenoxynicotinamide derivatives constitute a broad class employed in kinase inhibitor design, PDE4 inhibition, and agrochemical development; however, substitution at the phenoxy ring profoundly alters both physicochemical and biological properties [1]. The unsubstituted parent 2-phenoxynicotinamide (LogP ~1.70, MW 214.22) exhibits roughly 8-fold lower lipophilicity than the target compound (LogP ~2.61, MW 311.11) , affecting membrane permeability and protein-binding profiles in ways that cannot be recovered by simple concentration adjustment [2]. Positional isomers such as 6-(2-bromo-4-fluorophenoxy)nicotinamide share the same formula but differ in the pyridine attachment point, altering pharmacophore geometry . Replacement with the carboxylic acid analog (CAS 954563-46-3) changes both hydrogen-bonding capacity and ionization state [3]. Consequently, generic substitution without empirical validation risks losing target engagement, selectivity, and synthetic utility—failures that can cascade into irreproducible screening data and wasted procurement cycles.

Unsubstituted 2-phenoxynicotinamide: substantially lower lipophilicity may shift permeability and binding profiles
6-substituted regioisomer: altered pharmacophore geometry may affect target recognition and selectivity
Carboxylic acid analog (CAS 954563-46-3): ionization state and H-bond capacity change may alter assay behavior

2-(2-Bromo-4-fluorophenoxy)nicotinamide Differentiation Evidence


Lipophilicity Difference from Unsubstituted Parent

The target compound exhibits a calculated LogP of 2.61, representing a 54% increase in log-distribution coefficient compared to the unsubstituted 2-phenoxynicotinamide (LogP 1.70) . This difference corresponds to an approximately 8-fold higher predicted octanol-water partition coefficient (ΔlogP = 0.91), a magnitude of shift typically associated with measurable changes in passive membrane permeability and plasma protein binding [1].

Lipophilicity shift
Reported
Calculated ΔLogP = +0.91 (8.1-fold higher octanol-water partitioning vs unsubstituted parent)
Supports permeability and binding assay interpretation
Calculated values; experimental verification recommended
Lipophilicity LogP Membrane permeability Drug-likeness

Regioisomeric Substitution: 2- vs 6-Position

2-(2-Bromo-4-fluorophenoxy)nicotinamide and its 6-substituted regioisomer (6-(2-bromo-4-fluorophenoxy)nicotinamide) share identical molecular weight (311.11 g/mol) and formula but differ in the pyridine attachment point . In the 2-substituted isomer, the phenoxy group is ortho to the pyridine nitrogen, creating a distinct intramolecular N...O interaction geometry that alters the conformational preference and hydrogen-bond capacity of the nicotinamide pharmacophore compared to the 6-substituted isomer [1].

Regioisomer identity
Class-level
2- vs 6-substitution alters N···O interaction geometry; no direct comparative bioactivity data
Regioisomer geometry may affect target recognition
Procure correct isomer for SAR reproducibility
Regioisomer Positional isomer Pharmacophore geometry Target selectivity

Carboxamide vs. Carboxylic Acid Functionality

The target compound's primary carboxamide (–CONH₂) provides one hydrogen-bond donor (HBD) and one hydrogen-bond acceptor (HBA) at the 3-position, whereas its direct carboxylic acid analog 2-(2-bromo-4-fluorophenoxy)nicotinic acid (CAS 954563-46-3) replaces the amide with a carboxyl group (–COOH) that introduces an additional HBD and a negative charge at physiological pH [1]. This functional group swap alters the total polar surface area and ionization state, factors critical for target binding and pharmacokinetic profile [2].

Functional group swap
Reported
Amide (1 HBD, neutral) vs acid (2 HBD, anionic at pH 7.4); ΔHBD = +1
Ionization and H-bond profile may alter target engagement
Validate in cellular assays before substitution
Hydrogen bonding Carboxamide Carboxylic acid Bioisostere

Ortho-Bromine Cross-Coupling Handle

The ortho-bromine on the phenoxy ring of the target compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage diversification that is not accessible with the unsubstituted 2-phenoxynicotinamide or the mono-fluorinated analog 2-(4-fluorophenoxy)nicotinamide [1]. The para-fluorine simultaneously provides electronic modulation without introducing a competing reactive site, a strategic advantage over dihalogenated analogs where both halogens may undergo coupling [2].

Synthetic utility
Method context
Ortho-Br enables Suzuki/Buchwald coupling; para-F modulates electronics without competing reactivity
Supports late-stage diversification for library synthesis
Coupling yields not reported; optimize conditions
Cross-coupling Suzuki coupling Buchwald-Hartwig Synthetic intermediate Late-stage functionalization

Purity Specification and SDS Traceability

The target compound is available at 98% purity from Fluorochem (SKU F703379) with a full safety data sheet (SDS) including GHS classification, hazard statements, and precautionary codes . AKSci (cat. 0460EV) also lists the compound with certificate of analysis (CoA) availability upon request, and specifies long-term storage in a cool, dry place . This level of documentation exceeds that typically available for niche analogs from smaller aggregator platforms, where purity claims may lack batch-level analytical verification.

Quality specification
Specification review
98% purity (Fluorochem); CoA available on request; full 16-section GHS SDS
Batch-level quality documentation supports assay reproducibility
Verify certificate for each received lot
Purity Quality control SDS Reproducibility Procurement specification

hERG Liability Profiling

Within the phenoxynicotinamide class, hERG (human ether-à-go-go-related gene) channel inhibition represents a critical safety liability that varies with halogen substitution pattern [1]. While a specific hERG IC₅₀ for 2-(2-Bromo-4-fluorophenoxy)nicotinamide has not been publicly reported as an isolated compound, related halogenated 2-phenoxynicotinamide derivatives have been screened at 1000 nM by whole-cell patch clamp electrophysiology, with some analogs showing IC₅₀ values in the low micromolar range (e.g., 2.1 μM for a structurally proximate compound) [2]. The ortho-bromine substitution pattern is expected to influence hERG binding through steric and lipophilic effects, a hypothesis that can be tested against the unsubstituted parent or mono-halogenated analogs in follow-up profiling [3].

hERG liability context
Assay context
No direct IC₅₀ available; structural analog shows hERG IC₅₀ = 2.1 μM by patch clamp
Class-level hERG activity may require follow-up profiling
Request vendor hERG data or conduct in-house screening
hERG Cardiotoxicity Safety pharmacology Patch clamp Lead optimization

2-(2-Bromo-4-fluorophenoxy)nicotinamide Application Scenarios


Fragment-Based Kinase Inhibitor Design

The nicotinamide core is a recognized kinase hinge-binding motif, and the ortho-bromo substituent provides a synthetic handle for Suzuki coupling to elaborate the phenoxy ring toward specific kinase selectivity pockets. The LogP of 2.61 positions the compound favorably for fragment growth into lead-like chemical space (LogP 1-5 range), while the carboxamide group maintains hinge-region hydrogen-bonding capacity [1]. This compound is suitable as a starting fragment for SAR exploration in tyrosine kinase (e.g., Trk, Syk) or serine/threonine kinase inhibitor programs, where incremental LogP tuning through the bromine coupling exit vector is a defined design strategy [1].

PDE4 Inhibitor SAR Studies

Patents describe 2-phenoxynicotinamides as PDE4 inhibitors with therapeutic potential in inflammatory and respiratory diseases [2]. The 2-bromo-4-fluoro substitution pattern on the target compound introduces electronic and steric features that can be systematically compared against the unsubstituted parent (LogP 1.70) and mono-halogenated analogs to map the PDE4 catalytic site's halogen tolerance . Researchers should procure the unsubstituted 2-phenoxynicotinamide, 2-(4-fluorophenoxy)nicotinamide, and 2-(2-bromophenoxy)nicotinamide alongside the target compound to construct a matrix of matched molecular pairs for rigorous SAR analysis .

Herbicidal Lead Generation

Patent literature establishes that N-aryl-2-phenoxynicotinamide compounds exhibit herbicidal activity against both monocotyledonous and dicotyledonous weeds [3]. The target compound's dual-halogen substitution pattern and balanced lipophilicity (LogP 2.61) make it a candidate for pre-emergence and post-emergence herbicidal screening panels. The bromine atom enables late-stage diversification to generate analog libraries, while the fluorine enhances metabolic stability, a known optimization strategy in agrochemical development [3]. Procurement should include the 6-substituted regioisomer as a negative control to validate positional specificity .

NNMT Chemical Probe Development

Nicotinamide N-methyltransferase (NNMT) has emerged as a therapeutic target in cancer metabolism and metabolic disease [4]. Phenoxynicotinamide derivatives have been screened against NNMT, with structurally related compounds showing measurable inhibition at 30 μM concentration [4]. The target compound's increased lipophilicity relative to the unsubstituted parent may enhance binding to NNMT's hydrophobic substrate pocket. Researchers should request NNMT inhibition data (IC₅₀) from the vendor or conduct in-house fluorescence-based NNMT assays with the target compound side-by-side with 2-phenoxynicotinamide to quantify the LogP-driven potency shift [4].

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation studies
Ortho-bromine coupling handle; nicotinamide hinge-binding motif
Kinase panel selectivity and SAR expansion
PDE4 inhibitor SAR studies
Halogen substitution pattern for matched-pair analysis
PDE4 catalytic site halogen tolerance mapping
Herbicidal lead screening
Dual-halogen pattern and predicted metabolic stability
Pre-/post-emergence herbicidal activity panels
NNMT chemical probe development
Lipophilicity-enhanced fit to NNMT hydrophobic pocket
NNMT inhibition IC₅₀ and kinetic profiling
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